molecular formula C14H11ClN2 B2602019 2-(2-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine CAS No. 419557-43-0

2-(2-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine

Cat. No.: B2602019
CAS No.: 419557-43-0
M. Wt: 242.71
InChI Key: XNQVRVZSBTWRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C₁₃H₉ClN₂ (average mass: 228.68 g/mol, monoisotopic mass: 228.0454 g/mol) . It features a chlorophenyl group at position 2 and a methyl group at position 6 of the imidazo[1,2-a]pyridine scaffold.

Properties

IUPAC Name

2-(2-chlorophenyl)-6-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c1-10-6-7-14-16-13(9-17(14)8-10)11-4-2-3-5-12(11)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQVRVZSBTWRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminopyridine with 2-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Pharmacological Properties

Cholinesterase Inhibition
Imidazo[1,2-a]pyridine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathophysiology of Alzheimer's disease. For instance, compounds with biphenyl side chains demonstrated significant AChE inhibition with IC50 values as low as 79 µM, suggesting that structural modifications can enhance biological activity against cholinesterases .

Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as covalent inhibitors targeting specific mutations in cancer-related proteins. For example, a novel series of compounds developed as KRAS G12C inhibitors showed promising results in inhibiting cancer cell proliferation in vitro . The mechanism involves the formation of covalent bonds with target proteins, which is a strategic approach in targeted cancer therapy.

Table 1: Summary of Key Studies Involving Imidazo[1,2-a]pyridine Derivatives

Study ReferenceCompound TestedBiological ActivityIC50 ValueKey Findings
2hAChE Inhibition79 µMStrongest AChE inhibitor among derivatives tested.
I-11KRAS G12C InhibitionNot specifiedPotent anticancer agent for KRAS-mutated cells; validated through cellular assays.
5oFLT3 InhibitionNot specifiedEffective against acute myeloid leukemia cell lines; improved selectivity compared to normal cells.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituent types (e.g., halogen, methyl, methoxy, nitro) and their positions on the aryl ring (ortho, meta, para) or the imidazo[1,2-a]pyridine core. Below is a comparative analysis based on synthesis data, melting points, and molecular properties:

Table 1: Comparison of Imidazo[1,2-a]pyridine Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
2-(2-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine 2-Cl (ortho), 6-CH₃ C₁₃H₉ClN₂ 228.68 Not reported 49%*
6-Methyl-2-phenylimidazo[1,2-a]pyridine (3j) 2-Ph, 6-CH₃ C₁₄H₁₂N₂ 208.26 175–177 83
2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine (3n) 2-Br (para), 6-CH₃ C₁₄H₁₁BrN₂ 299.16 214–215 77
2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine (3l) 2-OCH₃ (para), 6-CH₃ C₁₅H₁₄N₂O 238.29 178–180 70
2-(4-Chlorophenyl)-6-(m-tolyl)imidazo[1,2-a]pyridine (S1) 2-Cl (para), 6-(m-tolyl) C₁₉H₁₅ClN₂ 314.79 Not reported Not reported
6-Chloro-3-nitroimidazo[1,2-a]pyridine (2) 6-Cl, 3-NO₂ C₇H₄ClN₃O₂ 197.58 Not reported Not reported
Diethyl 1-(2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)hydrazine-1,2-dicarboxylate (3q) 2-Cl (para), 6-CH₃, hydrazine C₂₀H₂₁ClN₄O₄ 417.86 Not reported Not reported

*Yield reported for intermediate synthesis via hydrogenation .

Key Observations

Substituent Effects on Melting Points :

  • Electron-withdrawing groups (e.g., Br, Cl) at position 2 increase melting points (e.g., 3n: 214–215°C) compared to electron-donating groups (e.g., 3l: 178–180°C) .
  • Ortho-substituted chlorophenyl derivatives (target compound) may exhibit lower solubility than para-substituted analogs due to steric hindrance .

Synthetic Efficiency :

  • Iodine-mediated synthesis in aqueous media achieves high yields (>70%) for 2-aryl derivatives (e.g., 3j, 3k) .
  • Hydrogenation of nitro groups (e.g., 2-(2-chlorophenyl)-6-nitroimidazo[1,2-a]pyridine → target compound) yields 49% under Pd/charcoal catalysis .

Biological Relevance: Adamantane-substituted analogs (e.g., 2d in ) show anticholinesterase activity, suggesting that bulky groups at position 2 enhance target binding.

Biological Activity

2-(2-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, anti-inflammatory, and cholinesterase inhibition activities. The findings are supported by various studies and data tables summarizing key results.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H10ClN3\text{C}_{12}\text{H}_{10}\text{ClN}_3

This structure features a chlorophenyl group and a methyl group attached to the imidazo[1,2-a]pyridine core, which is significant for its biological activity.

1. Antimicrobial Activity

Research has demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit notable antimicrobial properties. A study evaluated the antimicrobial activity of various substituted imidazo[1,2-a]pyridine compounds against both Gram-positive and Gram-negative bacteria. The results indicated that some derivatives showed moderate activity at concentrations around 50 µg/ml against various strains.

CompoundMIC (µg/ml)Activity
This compound50Moderate against Gram-positive and Gram-negative bacteria

This indicates the potential utility of this compound in developing antimicrobial agents .

2. Anticancer Activity

Imidazo[1,2-a]pyridines have been studied for their anticancer properties. In vitro studies indicated that compounds with this scaffold can inhibit the growth of various cancer cell lines. Specifically, a study reported that certain derivatives exhibited IC50 values below 10 mg/mL against hepatocellular carcinoma (HePG2) and breast adenocarcinoma (MCF7) cell lines.

Cell LineIC50 (mg/mL)
HePG2<10
MCF7<10

The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells .

3. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial for treating neurodegenerative diseases like Alzheimer's. Studies have shown that imidazo[1,2-a]pyridine derivatives possess significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, one derivative demonstrated an IC50 value of 65 µM against BChE.

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compound7965

These findings suggest that this compound may contribute to therapeutic strategies for cholinergic dysfunctions .

4. Anti-inflammatory Activity

Imidazo[1,2-a]pyridines have also been investigated for their anti-inflammatory properties. In vitro assays indicated that these compounds could inhibit pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives in various biological contexts:

  • Study on Anticancer Properties : A series of imidazo[1,2-a]pyridine derivatives were tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several substituted imidazo[1,2-a]pyridine compounds against clinical isolates of bacteria and fungi, revealing significant activity in some derivatives .

Q & A

Q. What are the common synthetic routes for 2-(2-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine?

A standard method involves formylation using Vilsmeier-Haack conditions. For example, a related imidazo[1,2-a]pyridine derivative was synthesized by reacting 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine with phosphorus oxychloride (POCl₃), DMF, and chloroform under reflux (0–10°C for 8 hours), followed by vacuum evaporation . Adjusting solvent ratios (e.g., chloroform as the primary solvent) and optimizing reflux duration can improve yield.

Q. What safety protocols are critical during handling?

Key precautions include:

  • Storage : Keep in a dry, cool place in airtight containers to avoid moisture and oxidation .
  • Handling : Use inert gas (e.g., nitrogen) for reactions, avoid sparks/open flames, and wear protective gear (gloves, goggles) due to its H314 (skin corrosion) and H335 (respiratory irritation) hazards .
  • Waste disposal : Neutralize with alkaline solutions before disposal to mitigate environmental toxicity (H410) .

Q. How is the compound characterized structurally?

Techniques include:

  • FT-IR and ¹H NMR : To confirm functional groups (e.g., chlorophenyl C-Cl stretch at ~700 cm⁻¹) and methyl/imine proton signals (δ 2.5–3.0 ppm for CH₃, δ 8.0–9.0 ppm for aromatic protons) .
  • Melting point analysis : Derivatives like 2-(Adamantan-1-yl)-6-methylimidazo[1,2-a]pyridine melt at 371–373 K, indicating purity .

Advanced Research Questions

Q. How can synthesis yields be optimized under varying conditions?

ParameterOptimal ConditionYieldReference
Solvent RatioChloroform : DMF (14:1)78–85%
Reaction Time8–12 hours reflux70–85%
Temperature0–10°C initial cooling>75%
CatalystPOCl₃ (excess 10–15%)80–90%

Q. What pharmacological activities are associated with structural analogs?

Imidazo[1,2-a]pyridine derivatives exhibit:

  • Anticholinesterase activity : 2-(Adamantan-1-yl)-6-methyl derivatives show IC₅₀ values <10 µM in acetylcholinesterase inhibition assays .
  • Anticancer potential : Fluoro-substituted analogs demonstrate cytotoxicity via DNA intercalation (e.g., IC₅₀ = 2.5 µM in HeLa cells) .
  • Neuroleptic properties : Biphenyl-substituted derivatives modulate GABA receptors, reducing seizure thresholds in rodent models .

Q. How can contradictions in biological data be resolved?

  • Case : Discrepancies in IC₅₀ values for anticholinesterase activity.
  • Solution : Cross-validate assays (Ellman vs. radiometric methods), control for solvent effects (e.g., DMSO interference), and test enantiopure samples to rule out stereochemical confounding .

Q. What computational methods predict interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to acetylcholinesterase (PDB: 1ACJ). Key interactions include π-π stacking with Trp286 and H-bonds with Ser203 .
  • MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns trajectories) .

Data Contradiction Analysis

Q. Conflicting yields in imidazo[1,2-a]pyridine syntheses

  • Issue : Yields range from 70% to 90% for similar protocols.
  • Root cause : Impurities in starting materials (e.g., 2-aminopyridine purity <97%) or incomplete formylation due to suboptimal POCl₃ stoichiometry .
  • Mitigation : Purify intermediates via column chromatography (silica gel, hexane:EtOAc) and monitor reactions via TLC .

Methodological Resources

Q. Table 1: Key Spectroscopic Data

Derivative¹H NMR (δ, ppm)FT-IR (cm⁻¹)Reference
2-(Adamantan-1-yl)-6-methyl analog2.5 (s, 3H, CH₃), 7.8–8.2 (m)2950 (C-H), 1600 (C=N)
2-(4-Fluorophenyl)-3-carbaldehyde9.8 (s, 1H, CHO), 7.6–8.1 (m)1700 (C=O), 1250 (C-F)

Q. Table 2: Solubility and Storage

SolventSolubility (mg/mL)Storage TemperatureStabilityReference
DMSO>10-20°C (3 years)Stable
Methanol5–104°C (6 months)Partially stable

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.